1,3-Benzodioxole,5-(2-chloroethyl)-
Description
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Properties
IUPAC Name |
5-(2-chloroethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVIYUCTLBXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578539 | |
| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23808-46-0 | |
| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing the Benzodioxole Scaffold in Chemical Science
The 1,3-benzodioxole (B145889) ring system, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a plethora of naturally occurring and synthetic compounds. chemicalbook.com This heterocyclic scaffold, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key feature in numerous bioactive molecules. chemicalbook.comresearchgate.net Its presence is often associated with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
The versatility of the benzodioxole scaffold is also evident in its use as a precursor in the synthesis of more complex molecules. chemicalbook.com For example, it is a fundamental building block for certain insecticides and fragrances. nih.gov The stability of the ring system, coupled with its capacity for functionalization at various positions, makes it an attractive starting point for the development of new chemical entities with desired properties.
The Significance of the 2 Chloroethyl Moiety in Organic Synthesis and Reactivity
The 2-chloroethyl group (-CH₂CH₂Cl) attached to the benzodioxole ring at the 5-position is a key functional group that dictates the reactivity of 1,3-Benzodioxole (B145889), 5-(2-chloroethyl)-. This alkyl halide moiety is a versatile handle in organic synthesis, primarily due to the presence of the chlorine atom, which is a good leaving group in nucleophilic substitution reactions. nih.gov
The reactivity of the 2-chloroethyl group allows for the facile introduction of a wide range of other functional groups. Nucleophiles can displace the chloride ion, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. This makes 1,3-Benzodioxole, 5-(2-chloroethyl)- a valuable intermediate for the synthesis of a variety of derivatives. For example, it can be reacted with amines to form the corresponding ethylamine (B1201723) derivatives, which are of interest in medicinal chemistry.
The general reactivity of such alkyl chlorides makes them useful in the synthesis of more complex molecular architectures. The ability to undergo substitution reactions is a cornerstone of modern organic synthesis, allowing for the construction of intricate molecules from simpler starting materials.
Historical and Evolving Research Landscape of 1,3 Benzodioxole, 5 2 Chloroethyl and Its Analogs
Established Synthetic Pathways to the 1,3-Benzodioxole Core
The 1,3-benzodioxole (also known as methylenedioxybenzene) structure is a key component of numerous naturally occurring and synthetic compounds. hep.com.cnwikipedia.org Its synthesis most commonly originates from catechol (1,2-dihydroxybenzene).
One of the most established methods is the reaction of catechol with a dihalomethane, such as methylene (B1212753) chloride, in the presence of a base. wikipedia.orgguidechem.com This reaction, a type of Williamson ether synthesis, proceeds by deprotonation of the catechol hydroxyl groups, followed by nucleophilic attack on the dihalomethane to form the characteristic methylene bridge. Solvents like DMSO are often employed, and the reaction temperature is controlled to prevent solvent decomposition. guidechem.com
Another widely used method involves the condensation of catechol with carbonyl compounds. For instance, reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid can yield 2-phenyl-substituted 1,3-benzodioxoles. tandfonline.com Zeolites, such as HY zeolite, have also been employed as efficient and reusable catalysts for the condensation of catechol with various aldehydes and ketones to form 1,3-benzodioxole derivatives under mild conditions. hep.com.cn
Targeted Synthesis of the 5-(2-chloroethyl) Substituent
With the 1,3-benzodioxole core in hand, the next critical step is the introduction of the 2-chloroethyl group at the 5-position. The electron-donating nature of the methylenedioxy group directs electrophilic substitution primarily to this position.
A prevalent strategy is the Friedel-Crafts acylation of 1,3-benzodioxole. nih.goveurekaselect.com This is typically achieved by reacting 1,3-benzodioxole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. niscpr.res.inchemguide.co.uk This reaction forms the intermediate, 1-(1,3-benzodioxol-5-yl)-2-chloroethanone.
The subsequent step involves the reduction of the keto group of this intermediate. A classic laboratory method for this transformation is the Clemmensen reduction , which uses amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to a methylene group, yielding the final product. chemguide.co.uklibretexts.org
An alternative, though often less direct, route could involve initial chlorination of the benzodioxole ring. For example, direct chlorination of 1,3-benzodioxole with chlorine gas in a solvent like chloroform (B151607) can produce 5-chloro-1,3-benzodioxole. chemicalbook.com Subsequent elaboration of this chlorinated intermediate would be necessary to form the ethyl side chain, for example, through cross-coupling reactions.
Modern synthetic chemistry offers more sophisticated methods for C-5 functionalization. For instance, a series of novel N-(benzo[d] mdpi.comguidechem.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been synthesized starting from 2-(one-benzylthio) acetic acid. frontiersin.org This involves converting the acid to its corresponding acyl chloride with oxalyl chloride, followed by reaction with 5-amino-1,3-benzodioxole. frontiersin.org While this produces a different derivative, it highlights advanced methods for creating new bonds at the C-5 position.
Industrial Scale Synthesis and Process Optimization
Translating laboratory syntheses to an industrial scale requires a focus on efficiency, cost-effectiveness, and sustainability. Key areas of development include the use of continuous flow systems and heterogeneous catalysts.
Continuous flow chemistry presents significant advantages over traditional batch processing for reactions like Friedel-Crafts acylation. mdpi.comnih.gov The benefits include superior control over reaction parameters like temperature and residence time, enhanced safety, and easier scalability. nih.govmdpi.com A continuous process for the acylation of 1,3-benzodioxole has been studied, demonstrating high conversion rates and selectivity in short reaction times. mdpi.comnih.gov In such a setup, reactants are continuously pumped through a packed bed reactor containing a catalyst, allowing for stable and prolonged operation. mdpi.comresearchgate.net
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, precise temperature control |
| Safety | Larger volumes of hazardous materials | Small reaction volumes at any time |
| Scalability | Often challenging | Generally more straightforward |
| Catalyst Separation | Can require difficult workup | Simplified, especially with solid catalysts |
The use of heterogeneous catalysts is a cornerstone of green chemistry and industrial efficiency, as they can be easily separated from the reaction mixture and recycled. nih.govmdpi.com In the Friedel-Crafts acylation of 1,3-benzodioxole, traditional homogeneous Lewis acids like AlCl3 can be replaced by solid acid catalysts. nih.govmdpi.com
Recent research has explored various heterogeneous catalysts for this purpose, including:
Fe-modified montmorillonite (B579905) K10: This clay-based catalyst has shown good yields and selectivity for the chloroacetylation of arenes. niscpr.res.in
Zeolites: HY zeolite has been proven effective for the synthesis of the 1,3-benzodioxole ring system itself. hep.com.cn
Sulfonic acid-based catalysts: Catalysts like AquivionSO3H® have been successfully used in continuous flow acylation, showing high conversion and selectivity. mdpi.com At 100°C with a 30-minute residence time, a 73% conversion rate with 62% selectivity for the desired acylated product was achieved. mdpi.comnih.gov
Activated Hematite (α-Fe2O3): This has been used as a novel, green, and recyclable catalyst for Friedel-Crafts acylations under solvent-free conditions. epa.gov
These advanced catalytic systems, particularly when integrated into continuous flow reactors, represent the forefront of efficient and sustainable industrial production of 1,3-benzodioxole derivatives. nih.govmdpi.com
Green Chemistry Principles in Synthetic Route Design
The synthesis of 1,3-benzodioxole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. Key advancements in this area include the adoption of alternative energy sources, such as microwave irradiation, and the use of recyclable, non-toxic catalysts.
Microwave-assisted synthesis represents a significant step forward in the green production of 1,3-benzodioxole structures. tandfonline.comtandfonline.comepa.gov Researchers have successfully synthesized 2-phenyl-substituted 1,3-benzodioxoles by reacting catechol with various benzoic acid derivatives under microwave irradiation. tandfonline.comtandfonline.com This method often employs polyphosphoric acid, which serves as both a catalyst and a solvent, thereby eliminating the need for additional toxic organic solvents. tandfonline.comtandfonline.com The primary advantages of this approach are the dramatic reduction in reaction times—from hours to mere seconds—and improved product yields. tandfonline.comtandfonline.com This efficiency translates to lower energy consumption and aligns with the core tenets of green chemistry. tandfonline.comepa.gov
The replacement of traditional homogeneous acid catalysts with solid, reusable alternatives is another cornerstone of green synthetic design for these compounds. Conventional catalysts like phosphorus pentoxide or toluene-p-sulfonic acid are often difficult to separate from the reaction mixture and can generate significant waste. hep.com.cn In contrast, solid acid catalysts such as HY zeolite have proven to be efficient for the acetalization and ketalization of carbonyl compounds with catechol to form the benzodioxole ring. hep.com.cn HY zeolite offers high conversion and selectivity under mild conditions and can be easily recovered and reused, minimizing waste. hep.com.cn Similarly, carbon-based solid acids have been employed for the synthesis of 1,3-benzodioxole, demonstrating high catalytic activity, conversion rates exceeding 80%, and selectivity above 95%. google.com
Synthesis of Structurally Related Analogs and Precursors for Further Elaboration
The synthesis of 1,3-Benzodioxole, 5-(2-chloroethyl)- often relies on the availability of versatile precursors and intermediates that can be chemically modified. The development of synthetic routes to these precursors and their subsequent conversion into a diverse range of analogs is crucial for chemical research.
A foundational precursor for many 5-substituted 1,3-benzodioxoles is the 1,3-benzodioxole ring itself, which is commonly synthesized from catechol. nih.gov One established route involves the methylenation of catechol to yield 1,3-benzodioxole. nih.gov This can then undergo functionalization, such as bromination followed by reaction with magnesium allyl bromide, to produce safrole, another key intermediate. nih.gov Safrole's allyl group at the 5-position is a versatile handle for further chemical transformations to introduce moieties like the 2-chloroethyl group.
The synthesis of a wide array of analogs is well-documented, showcasing the chemical tractability of the 1,3-benzodioxole scaffold. For instance, various N-(benzo[d] tandfonline.comepa.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been designed and synthesized in a three-step process starting from substituted benzyl (B1604629) bromide and thioglycolic acid. frontiersin.org Another powerful technique for generating analogs is the Suzuki-Miyaura coupling reaction. This method has been used to create a series of novel 1,3-benzodioxole derivatives by coupling (6-bromobenzo[d] tandfonline.comepa.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various boronic acids in the presence of a palladium catalyst. researchgate.net This approach allows for the introduction of diverse aryl and heteroaryl substituents.
The tables below summarize synthetic methodologies for key precursors and structurally related analogs of 1,3-Benzodioxole, 5-(2-chloroethyl)-.
Table 1: Synthesis of Key Precursors
| Precursor Name | Starting Material(s) | Key Reagents/Catalysts | Brief Description | Reference(s) |
|---|---|---|---|---|
| 1,3-Benzodioxole | Catechol, Dihalomethane | Phase Transfer Catalyst, Base (e.g., NaOH), Solvent (e.g., DMSO) | Condensation reaction to form the methylenedioxy bridge. Use of phase transfer catalysts can improve efficiency. | guidechem.com, nih.gov |
| 1,3-Benzodioxole Derivatives | Catechol, Aldehydes/Ketones | HY Zeolite, Carbon-based solid acid | Heterogeneous catalytic condensation provides high selectivity and allows for easy catalyst recovery. | hep.com.cn, google.com |
| Safrole | 1,3-Benzodioxole | Bromine, Magnesium Allyl Bromide | A multi-step process involving bromination of the benzodioxole ring followed by a Grignard reaction to install the allyl group. | nih.gov |
Table 2: Synthesis of Structurally Related Analogs
| Analog Name/Class | Starting Material(s) | Key Reagents/Method | Purpose/Significance | Reference(s) |
|---|---|---|---|---|
| 2-Phenyl-1,3-benzodioxole Derivatives | Catechol, Benzoic acid derivatives | Polyphosphoric acid, Microwave irradiation | A rapid and green synthetic method that avoids toxic solvents and reduces energy consumption. | tandfonline.com, tandfonline.com |
| 1-((6-Bromobenzo[d] tandfonline.comepa.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Derivatives | (6-Bromobenzo[d] tandfonline.comepa.govdioxol-5-yl)methanol, Phenylacetylene, Boronic acids | CuI, PdCl2(PPh3)2, K2CO3 (Suzuki-Miyaura Coupling) | Multi-step synthesis involving 'click chemistry' and palladium-catalyzed cross-coupling to generate diverse, complex analogs. | researchgate.net |
| N-(benzo[d] tandfonline.comepa.govdioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives | Substituted benzyl bromide, Thioglycolic acid, Benzo[d] tandfonline.comepa.govdioxol-5-amine | NaOH, Oxalyl chloride | Three-step synthesis to produce amides evaluated as potential plant growth promoters. | frontiersin.org |
| 1,3-Benzodioxole-5-ethanamine | 1,3-Benzodioxole, 5-(2-chloroethyl)- (Implied) | (Not specified) | A closely related amine analog that can serve as a precursor for further derivatization. | imexbb.com |
Nucleophilic Substitution Reactions of the Chloroethyl Group
The primary site for nucleophilic attack on 1,3-Benzodioxole, 5-(2-chloroethyl)- is the carbon atom bonded to the chlorine, a typical feature of primary alkyl halides. These reactions generally proceed via an SN2 mechanism, involving a backside attack by a nucleophile, leading to the displacement of the chloride ion.
Thermodynamically, these substitution reactions are typically favorable when a weaker base (the chloride ion) is displaced by a stronger base (the nucleophile). The stability of the resulting product, where the chloroethyl group is replaced by a new functional group, drives the reaction forward.
A wide array of nucleophiles can be employed to displace the chloroethyl group, leading to a variety of derivatives. The choice of reaction conditions, such as solvent and temperature, is crucial for optimizing yield and minimizing side reactions.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Azide (B81097) | Sodium azide (NaN₃) | Azide | Polar aprotic solvent (e.g., DMF), heat |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Alcohol | Aqueous or alcoholic solvent |
| Amine | Ammonia, primary/secondary amines | Amine | Polar solvent, often under pressure |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether | Polar aprotic solvent |
| Cyanide | Sodium cyanide (NaCN) | Nitrile | Polar aprotic solvent (e.g., DMSO) |
For instance, the reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) would yield 5-(2-azidoethyl)-1,3-benzodioxole. This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The benzodioxole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two oxygen atoms in the dioxole ring. chemicalbook.comguidechem.com These oxygen atoms increase the electron density of the aromatic ring through resonance, making it more nucleophilic. chemicalbook.comguidechem.com
The combined effect of the electron-donating dioxole ring and the weakly deactivating alkyl halide side chain directs incoming electrophiles primarily to the positions ortho and para to the activating group. wikipedia.orglibretexts.orglibretexts.org In the case of 1,3-Benzodioxole, 5-(2-chloroethyl)-, the substitution pattern is directed by the powerful activating effect of the methylenedioxy group. The primary positions for electrophilic attack are C4 and C6, which are ortho to the dioxole oxygens.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edumasterorganicchemistry.com For example, acylation of 1,3-benzodioxole with propionic anhydride (B1165640) in the presence of a catalyst can selectively produce 1-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)propan-1-one. nih.gov However, strong Lewis acids like SnCl₄ can cause cleavage of the fragile dioxole ring, especially at higher temperatures. mdma.ch
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Benzodioxole Derivatives
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 4-Nitro- and 6-Nitro- derivatives |
| Bromination | Br⁺ | 5-Bromo- derivative (if C5 is unsubstituted) |
| Acylation | R-C=O⁺ | 4-Acyl- and 6-Acyl- derivatives |
Transformations Involving the Dioxole Moiety
The methylenedioxy bridge, while generally stable, can undergo cleavage under certain conditions. Strong Lewis acids or harsh acidic conditions can lead to the opening of the dioxole ring, typically yielding a catechol derivative. mdma.ch For example, attempts to acylate 1,3-benzodioxole with propionyl chloride and SnCl₄ at 0°C can result in ring cleavage. mdma.ch In biosynthetic pathways, enzymatic processes can also catalyze the opening of the methylenedioxy bridge. nih.govnih.gov
Mechanistic Investigations of Novel Derivatization Pathways
While less common than ionic pathways, radical reactions of benzodioxole derivatives have been investigated. Hydrogen atom abstraction from the methylenedioxy bridge by radicals, such as those generated from tert-butoxy (B1229062) radicals, can form a 1,3-benzodioxol-2-yl radical. cdnsciencepub.com However, studies have shown that these radicals can be unstable and may undergo rearrangement. cdnsciencepub.com There is limited specific research on radical-mediated reactions involving the chloroethyl side chain of this particular molecule. However, it is plausible that under appropriate conditions, radical-initiated processes could lead to polymerization or other side-chain modifications. Studies on various benzodioxole derivatives have noted that their antioxidant properties are linked to their ability to interact with free radicals. najah.edu
Transition Metal-Catalyzed Transformations
The chloroethyl group of 1,3-Benzodioxole, 5-(2-chloroethyl)-, also known as homopiperonyl chloride, serves as a handle for various synthetic transformations. Transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, can be applied to this substrate. nih.gov The reactivity of the primary alkyl chloride is influenced by the choice of catalyst, ligands, and reaction conditions. Key transformations include palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgtcichemicals.com
The success of these couplings with alkyl halides like 1,3-Benzodioxole, 5-(2-chloroethyl)- can be challenging compared to their aryl or vinyl halide counterparts. Oxidative addition to the Pd(0) center is often slower, and the resulting alkyl-palladium intermediate is prone to side reactions, most notably β-hydride elimination. However, the development of specialized ligand systems has significantly expanded the scope of these reactions to include unactivated alkyl electrophiles. nih.gov
Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the alkyl halide with an alkene to form a new, more substituted alkene. wikipedia.orgpearson.com For 1,3-Benzodioxole, 5-(2-chloroethyl)-, this would involve the formation of an extended carbon chain. The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate, and requires a base. organic-chemistry.org The choice of phosphine (B1218219) ligands is critical to promote the desired coupling over side reactions. youtube.com The reaction generally exhibits high stereoselectivity, favoring the formation of the E-isomer (trans) of the product alkene. organic-chemistry.org
Suzuki Coupling: The Suzuki reaction creates a new carbon-carbon bond by coupling the alkyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comyoutube.com This reaction is exceptionally versatile for creating biaryl structures or connecting alkyl chains to aryl groups. For 1,3-Benzodioxole, 5-(2-chloroethyl)-, a Suzuki coupling could be used to introduce various aryl or vinyl substituents at the end of the ethyl chain. The mechanism involves oxidative addition, transmetalation from the boron species to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. tcichemicals.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an alkyl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It allows for the synthesis of a wide range of substituted amines from 1,3-Benzodioxole, 5-(2-chloroethyl)-, providing access to compounds with significant pharmacological interest. nih.gov The development of increasingly sophisticated and sterically hindered phosphine ligands, such as XPhos, has been crucial for extending the reaction's scope to less reactive substrates like alkyl chlorides and for using milder reaction conditions. tcichemicals.comresearchgate.net
Below is a table summarizing representative conditions for these transition metal-catalyzed transformations as they could be applied to a generic primary alkyl chloride substrate like 1,3-Benzodioxole, 5-(2-chloroethyl)-.
Table 1: Representative Transition Metal-Catalyzed Reactions
| Reaction Name | Coupling Partner | Catalyst System (Illustrative) | Base | Solvent | General Product Structure |
|---|---|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | Ar-CH₂CH₂-CH=CH-R |
| Suzuki Coupling | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Ar-CH₂CH₂-R' |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | Ar-CH₂CH₂-NR₂ |
Ar represents the 1,3-Benzodioxole moiety. R and R' represent the substituents from the alkene and boronic acid, respectively. NR₂ represents the amine.
Stereochemical Aspects of Reactions Involving 1,3-Benzodioxole, 5-(2-chloroethyl)-
The stereochemical outcomes of reactions involving 1,3-Benzodioxole, 5-(2-chloroethyl)- are dictated by the achiral nature of the starting material and the mechanism of the specific transformation. Since the parent molecule does not possess a stereocenter, any reaction that introduces a new chiral center will, in the absence of a chiral influence, produce a racemic mixture of enantiomers.
A key consideration is reactions that occur on the chloroethyl side chain. For example, a nucleophilic substitution reaction at the carbon atom bearing the chlorine (the α-carbon) where a new, different substituent is introduced would not create a stereocenter. However, if a reaction modifies the side chain to create a chiral center, stereochemistry becomes a critical aspect. For instance, an asymmetric reaction that adds a group to the β-carbon could generate a chiral product.
Formation of Racemic Mixtures: If a reaction creates a new stereocenter, such as through the addition of a group that makes the α- or β-carbon chiral, the process will be non-selective without an external chiral controller. For example, if an asymmetric center is formed, there is an equal probability of forming both the (R) and (S) enantiomers, resulting in a 50:50 racemic mixture. This is a fundamental principle when starting with achiral reagents in an achiral environment.
Stereoselective and Stereospecific Reactions: A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. nih.gov For example, in an elimination reaction of the chloroethyl group to form an alkene, if E and Z isomers are possible, the reaction might favor the more thermodynamically stable E isomer. As mentioned in the Heck reaction, the syn-addition of the palladium complex followed by syn-β-hydride elimination often leads to a high preference for the E-alkene product. wikipedia.orgyoutube.com
A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov Since 1,3-Benzodioxole, 5-(2-chloroethyl)- is achiral, this concept is more applicable to its chiral derivatives. For instance, if one started with a chiral version of the compound, such as (S)-1,3-Benzodioxole, 5-(2-chloroethyl)-Hα-d (deuterated at the alpha position), a reaction at that center would proceed with a specific stereochemical outcome (e.g., inversion or retention) depending on the mechanism (e.g., Sₙ2 vs. Sₙ1).
Asymmetric Synthesis: To produce an enantiomerically enriched or pure product from the achiral 1,3-Benzodioxole, 5-(2-chloroethyl)-, an asymmetric synthesis approach is required. semanticscholar.orgmdpi.com This involves using a chiral catalyst, a chiral auxiliary, or a chiral reagent. For instance, a transition metal-catalyzed reaction, such as an asymmetric hydrogenation of a double bond introduced into the side chain, could be performed using a chiral phosphine ligand on the metal center (e.g., a chiral Rhodium or Ruthenium catalyst). This chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. Similarly, enzymatic reductions have been used to set the stereochemistry in related structures, offering a powerful method for achieving high enantioselectivity. google.com
Spectroscopic and Advanced Structural Elucidation of 1,3 Benzodioxole, 5 2 Chloroethyl and Its Derivatives
Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 1,3-Benzodioxole (B145889), 5-(2-chloroethyl)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy bridge protons, and the protons of the 2-chloroethyl side chain. The three protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region (δ 6.5-7.0 ppm). The two protons of the methylenedioxy group (O-CH₂-O) are chemically equivalent and are expected to produce a characteristic singlet at approximately δ 5.9 ppm. chemicalbook.com The 2-chloroethyl side chain (-CH₂-CH₂-Cl) would present as two triplets, resulting from the coupling of adjacent methylene (B1212753) groups. The methylene group attached to the aromatic ring is anticipated around δ 2.8-3.0 ppm, while the methylene group bonded to the chlorine atom would be further downfield, around δ 3.6-3.8 ppm, due to the electronegativity of the chlorine atom.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. chemconnections.org The spectrum for 1,3-Benzodioxole, 5-(2-chloroethyl)- would feature signals for the six carbons of the benzene ring, the carbon of the methylenedioxy bridge (around 101 ppm), and the two carbons of the ethyl side chain. chemicalbook.commdpi.com The aromatic carbons typically resonate between δ 108 and 148 ppm. The side-chain carbons would appear in the aliphatic region, with the carbon adjacent to the chlorine being the most deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Benzodioxole, 5-(2-chloroethyl)- Predicted values are based on data from similar structures and general NMR principles.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 6.6 - 6.8 (m) | 108.0 - 122.0 |
| Quaternary Ar-C | - | 135.0 - 148.0 |
| -O-CH₂-O- | 5.9 (s) | 101.0 |
| Ar-CH₂- | 2.9 (t) | 39.0 |
| -CH₂-Cl | 3.7 (t) | 45.0 |
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. chemguide.co.uk The molecular formula for 1,3-Benzodioxole, 5-(2-chloroethyl)- is C₉H₉ClO₂, corresponding to a monoisotopic mass of approximately 184.03 g/mol . epa.gov
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the spectrum will exhibit a molecular ion peak at m/z 184 and a smaller M+2 peak at m/z 186, with their intensities in an approximate 3:1 ratio. wpmucdn.com
Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in predictable ways. libretexts.org For 1,3-Benzodioxole, 5-(2-chloroethyl)-, common fragmentation pathways would include:
Loss of a chlorine atom: Leading to a fragment at m/z 149.
Loss of the entire chloroethyl side chain: Resulting in the stable 1,3-benzodioxole cation at m/z 121.
Benzylic cleavage: Cleavage of the bond between the two methylene groups of the side chain could yield a prominent tropylium-like ion at m/z 135, corresponding to the methyl-1,3-benzodioxole cation.
The fragmentation pattern of the core 1,3-benzodioxole structure itself often shows characteristic peaks at m/z 122 (molecular ion), 121, 93, 63, and 65, which may also be present in the spectrum of its derivatives. nist.govmassbank.eu
Table 2: Predicted Mass Spectrometry Fragments for 1,3-Benzodioxole, 5-(2-chloroethyl)-
| m/z | Proposed Fragment Identity |
| 186 | [M+2]⁺ Isotope Peak (with ³⁷Cl) |
| 184 | [M]⁺ Molecular Ion (with ³⁵Cl) |
| 149 | [M-Cl]⁺ |
| 135 | [M-CH₂Cl]⁺ |
| 121 | [Benzodioxole]⁺ |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.
The IR spectrum provides information about the vibrations of chemical bonds. For 1,3-Benzodioxole, 5-(2-chloroethyl)-, characteristic absorption bands are expected for several key functional groups. spectrabase.com These include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl side chain, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of peaks in the 1400-1600 cm⁻¹ region.
C-O-C stretching: Strong absorptions from the ether linkages of the dioxole ring, usually in the 1000-1300 cm⁻¹ range. The specific asymmetric C-O-C stretch for the methylenedioxy group is very characteristic. chemicalbook.com
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Key IR Absorption Bands for 1,3-Benzodioxole, 5-(2-chloroethyl)- Data based on characteristic frequencies for functional groups and spectra of related compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1610 |
| C-O-C Asymmetric Stretch | 1200 - 1260 |
| C-O-C Symmetric Stretch | 1030 - 1050 |
| C-Cl Stretch | 600 - 800 |
UV-Vis spectroscopy is used to study electronic transitions, primarily in conjugated systems. msu.edu The 1,3-benzodioxole ring system constitutes a chromophore that absorbs UV radiation. Studies on related 1,3-benzodioxole derivatives show characteristic absorption bands in the UV region. science-softcon.de Typically, two main absorption bands are observed, corresponding to π→π* transitions. For 1,3-Benzodioxole, 5-(2-chloroethyl)-, absorptions are expected around 230-240 nm and a stronger, more distinct band around 280-290 nm. nist.gov
Table 4: Predicted UV-Visible Absorption Maxima (λₘₐₓ) for 1,3-Benzodioxole, 5-(2-chloroethyl)- in a Nonpolar Solvent
| Transition | Predicted λₘₐₓ (nm) |
| π→π | ~235 |
| π→π | ~288 |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and stereochemistry. While 1,3-Benzodioxole, 5-(2-chloroethyl)- is likely an oil or low-melting solid, its derivatives can often be crystallized and analyzed.
An example is the crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)-methyl-idene]-4-chloro-aniline, a Schiff base derivative of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). nih.gov The X-ray analysis of this derivative confirms the key structural features of the 1,3-benzodioxole moiety. The five-membered dioxole ring is nearly planar, and its fusion to the benzene ring creates a rigid system. nih.gov The precise bond lengths and angles within this core structure provide a reliable reference for understanding the geometry of related compounds like 1,3-Benzodioxole, 5-(2-chloroethyl)-. Advanced techniques, such as the crystalline sponge method, have also been successfully used to determine the crystal structures of various liquid or oily 1,3-benzodioxole derivatives by encapsulating them within a host crystal framework. nih.gov
Table 5: Selected Crystallographic Data for a 1,3-Benzodioxole Derivative (N-[(E)-(1,3-benzodioxol-5-yl)-methyl-idene]-4-chloro-aniline) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.035 (3) |
| b (Å) | 14.502 (3) |
| c (Å) | 7.3710 (14) |
| β (°) | 100.992 (19) |
| Volume (ų) | 1261.3 (5) |
| Z | 4 |
Biological Activity and Pharmacological Investigations of 1,3 Benzodioxole, 5 2 Chloroethyl and Its Analogs
Anti-Cancer and Anti-Tumor Activities
Analogs of 1,3-benzodioxole (B145889) have demonstrated notable anti-cancer and anti-tumor properties across a range of studies. These activities have been observed in both laboratory cell cultures and living organisms, highlighting the therapeutic potential of this chemical scaffold.
In Vitro Cytotoxicity Studies
A number of 1,3-benzodioxole derivatives have been synthesized and assessed for their ability to inhibit the growth of human tumor cell lines. nih.gov For instance, safrole, a naturally occurring benzodioxole, and its nanoemulgel formulation have shown cytotoxic activity against Hep3B human cancer cells, which are derived from liver cancer. nih.govnih.gov The safrole nanoemulgel, in particular, exhibited enhanced cancer cell inhibition compared to safrole oil alone. nih.gov
Another study focused on piperine (B192125), a natural product containing the benzodioxole structure, and its derivatives. One such derivative, HJ1, showed a significant increase in inhibitory effects on HeLa and MDA-MB-231 cell lines when compared to piperine. nih.gov Furthermore, a series of 1,3-benzodioxoles, designated as compounds 5-19, were evaluated for their in vitro antitumor activity, with some derivatives showing activity in inhibiting tumor growth. nih.gov Specifically, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (compound 8) was identified as a highly active compound, demonstrating significant growth inhibitory activity on 52 cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M. nih.govresearchgate.net
The cytotoxic effects of synthetic benzochromene derivatives, which can be considered related structures, have also been investigated against various human cancer cell lines, showing inhibitory concentrations in the micromolar range. researchgate.net
Table 1: In Vitro Cytotoxicity of 1,3-Benzodioxole Analogs
| Compound/Analog | Cancer Cell Line | Activity | Reference |
| Safrole oil | Hep3B (liver cancer) | IC50: 1.08 ± 0.06 mg/mL | nih.gov |
| Safrole nanoemulgel | Hep3B (liver cancer) | IC50: 0.31 ± 0.02 mg/mL | nih.gov |
| HJ1 (piperine derivative) | HeLa, MDA-MB-231 | 4-fold and 10-fold increased inhibition vs. piperine | nih.gov |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8) | 52 human tumor cell lines | GI50 mean value of 5.71 | researchgate.net |
In Vivo Anti-Proliferation and Tumor Regression Models
The anti-tumor potential of 1,3-benzodioxole derivatives has been further substantiated in in vivo models. Early studies investigated the in vivo antitumor activity of 6-benzyl-1,3-benzodioxole derivatives against several murine tumor models, including P388, L1210, B16, and M5076. acs.org
More recently, the piperine derivative HJ1 demonstrated robust antitumor activity in a chick embryo chorioallantoic membrane (CAM) model. nih.gov This study showed that HJ1 was able to suppress tumor angiogenesis and reduce tumor weight, indicating its potential to inhibit tumor growth in a living system. nih.gov
Mechanistic Insights into Apoptosis Induction
Research into the mechanisms of action of 1,3-benzodioxole analogs has provided insights into how these compounds exert their cytotoxic effects. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death.
Safranal (SAF), a compound related to safrole, has been shown to enhance the induction of apoptosis when combined with the topoisomerase I inhibitor, topotecan (B1662842) (TPT), in HCT116 and A549 cancer cell lines. frontiersin.org This combination led to an increase in late apoptotic cells. frontiersin.org The study also highlighted that SAF, when used prior to TPT, enhanced the growth inhibitory effects of the anticancer drug. frontiersin.org
Furthermore, studies on synthetic benzochromene derivatives have suggested that their cytotoxic activity in breast cancer cells occurs via apoptosis. researchgate.net These compounds were found to increase the generation of reactive oxygen species (ROS), which is a known trigger for apoptosis. researchgate.net
Antimicrobial, Antibacterial, and Antifungal Efficacy
In addition to their anti-cancer properties, 1,3-benzodioxole and its analogs have demonstrated a broad spectrum of antimicrobial activity, including efficacy against various bacterial and fungal strains. buketov.edu.kz The adaptable nature of the 1,3-benzodioxole scaffold allows for chemical modifications that can enhance its antimicrobial potential. buketov.edu.kzresearchgate.net
Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)
A series of novel 5-(benzo[d] nih.govacs.orgdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and shown to possess high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In particular, the pyrrolidinomethanone derivative 4e was highly effective against Sarcina and Staphylococcus aureus, while the hydroxypiperidinoethanone derivative 6c showed significant activity against Sarcina. nih.gov
Safrole oil and its nanoemulgel have also been evaluated for their antimicrobial properties and have shown bioactivity against the growth of microbes such as MRSA and Enterococcus faecium. nih.govnih.gov Additionally, new pyrrole (B145914) derivatives have been synthesized and screened for their antibacterial activity against E. coli and S. aureus. researchgate.netscielo.org.mx Furthermore, novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated for their activity against pathogenic Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli) bacterial strains. mdpi.com
Table 2: Antibacterial Activity of 1,3-Benzodioxole Analogs
| Compound/Analog | Bacterial Strain(s) | Activity | Reference |
| Pyrrolidinomethanone derivative 4e | Sarcina, Staphylococcus aureus | MICs: 80 and 110 nM, respectively | nih.gov |
| Hydroxypiperidinoethanone derivative 6c | Sarcina | MIC: 90 nM | nih.gov |
| Safrole oil and nanoemulgel | MRSA, Enterococcus faecium | Demonstrated bioactivity | nih.gov |
| Pyrrole derivatives | E. coli, S. aureus | Screened for activity | researchgate.netscielo.org.mx |
| Fluorinated chalcones (A3/B3) | Escherichia coli | Zone of Inhibition: 20 and 22 mm | mdpi.com |
Antifungal Spectrum of Activity
The antifungal potential of the 1,3-benzodioxole scaffold is well-documented. buketov.edu.kz A review of the literature indicates that attaching heterocyclic moieties or other functional groups to the benzodioxole ring can enhance its antifungal activity against various phytopathogenic and human pathogenic fungi. buketov.edu.kz
For example, γ-lactam derivatives containing a 1,3-benzodioxole unit have been synthesized and evaluated for their antifungal activities against several crop-threatening agricultural fungi, including Rhizoctonia solani, Alternaria tenuis Nees, Gloeosporium theae-sinensis, and Fusarium graminearum. nih.gov Some of these derivatives showed activity against Alternaria tenuis Nees that was higher than the commercial fungicide carbendazim. nih.gov
Nitropropenyl benzodioxole (NPBD) has demonstrated broad and strong antifungal activity across 27 different fungal species. nih.gov Its activity was found to be comparable to that of Amphotericin B and Miconazole. nih.gov Furthermore, new pyrrole derivatives have shown antifungal activity against A. niger and C. albicans. researchgate.netscielo.org.mx Novel fluorinated chalcones have also been tested against Candida albicans and Aspergillus niger, with some compounds showing a greater zone of inhibition than the standard drug fluconazole. mdpi.com
Table 3: Antifungal Activity of 1,3-Benzodioxole Analogs
| Compound/Analog | Fungal Strain(s) | Activity | Reference |
| γ-Lactam derivatives | Alternaria tenuis Nees, Gloeosporium theae-sinensis, Fusarium graminearum | Some derivatives more active than carbendazim | nih.gov |
| Nitropropenyl benzodioxole (NPBD) | 27 saprophytic, commensal and parasitic species | Comparable to Amphotericin B and Miconazole | nih.gov |
| Pyrrole derivatives | Aspergillus niger, Candida albicans | Screened for activity | researchgate.netscielo.org.mx |
| Fluorinated chalcones (A3/B3) | Candida albicans, Aspergillus niger | Zone of Inhibition: 20 & 22 mm and 25 & 26 mm, respectively | mdpi.com |
Modulation of Receptor Systems
Derivatives of 1,3-benzodioxole have demonstrated significant activity at various receptor systems, indicating their potential as modulators of physiological processes.
Serotonin (B10506) Receptor Agonist Activity and Anxiolytic/Antidepressant Effects
Certain analogs of 1,3-benzodioxole have been identified as potent serotonin 5-HT1A receptor agonists, exhibiting promising anxiolytic and antidepressant-like effects in preclinical studies. nih.govnih.gov Serotonin is a crucial neurotransmitter that regulates mood and anxiety. selleckchem.commedscape.com
One notable derivative, 5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl (MKC-242), has shown significant, selective agonist activity at the 5-HT1A receptor. nih.govnih.gov In animal models, orally administered MKC-242 demonstrated anxiolytic-like properties by increasing punished drinking in rats, an effect that was blocked by a 5-HT1A receptor antagonist. nih.gov Furthermore, MKC-242 increased social interaction in rats under stressful conditions and attenuated stress-induced reductions in locomotion. nih.gov In the forced swimming test, a model used to screen for antidepressant activity, MKC-242 reduced immobility time in rats, an effect also antagonized by a 5-HT1A receptor antagonist. nih.gov These findings suggest that the anxiolytic and antidepressant effects of MKC-242 are mediated through its activation of 5-HT1A receptors. nih.gov Autoradiography studies have confirmed that orally administered MKC-242 binds to 5-HT1A receptors in key brain regions like the hippocampus and dorsal raphe nucleus. nih.gov
Another study on a tetrahydrocarboline derivative, an analog of the tetrahydrocarbazole core, also revealed anxiolytic-like activity, which was suggested to be mediated through the serotonergic system, specifically involving 5-HT2A receptors. mdpi.com
| Compound | Activity | Model/Test | Key Findings |
| MKC-242 | 5-HT1A Receptor Agonist | Punished drinking test (rats) | Increased punished drinking, indicating anxiolytic effect. nih.gov |
| MKC-242 | 5-HT1A Receptor Agonist | Social interaction test (rats) | Increased social interaction under high light and unfamiliar conditions. nih.gov |
| MKC-242 | 5-HT1A Receptor Agonist | Forced swimming test (rats) | Reduced immobility time, suggesting antidepressant-like effect. nih.gov |
| Tetrahydrocarboline derivative | Anxiolytic-like | Hole-board test | Anxiolytic effect abolished by 5-HT2A receptor antagonist. mdpi.com |
Purinergic Receptor (P2X4, P2X7) Antagonism
The purinergic P2X7 receptor, an ATP-gated ion channel, is implicated in various pathological processes, including inflammation and cancer. nih.govmdpi.com Antagonism of this receptor is being explored as a potential therapeutic strategy. nih.govnih.gov While direct studies on 1,3-Benzodioxole, 5-(2-chloroethyl)- as a P2X7 antagonist are limited, the broader class of compounds acting on this receptor is under active investigation.
Several potent P2X7 receptor antagonists have been developed and studied, including AZ10606120 and AZ11645373. nih.govchemrxiv.org For instance, AZ10606120 has been shown to significantly reduce the numbers of glioblastoma cancer stem cells in vitro. nih.gov The racemic compound AZ11645373 and its enantiomers have also been evaluated, with the (R)-enantiomer showing more potent antagonism at the human P2X7 receptor. chemrxiv.org These studies highlight the therapeutic potential of targeting the P2X7 receptor.
Auxin Receptor Agonist Activity and Plant Growth Promotion
In the realm of agricultural science, derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, demonstrating significant effects on plant growth, particularly root development. nih.govfigshare.comresearchgate.net Auxins are a class of plant hormones that play a critical role in various growth and developmental processes. plantae.org
A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and evaluated for their auxin-like activity. nih.govresearchgate.net One compound from this series, designated K-10, exhibited a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), surpassing the effects of the well-known synthetic auxin, 1-naphthylacetic acid (NAA). nih.govfigshare.comresearchgate.net Further investigations revealed that K-10's effects are mediated through the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net Molecular docking studies indicated a stronger binding affinity of K-10 to the TIR1 receptor compared to NAA. nih.govresearchgate.net Transcriptome analysis further confirmed that K-10 induces a transcriptional response similar to that of natural auxin. nih.govresearchgate.net These findings underscore the potential of 1,3-benzodioxole derivatives as novel plant growth regulators. nih.govresearchgate.net
Enzyme Inhibition Studies
The 1,3-benzodioxole moiety is known to interact with various enzyme systems, notably the cytochrome P450 family and the thioredoxin system.
Inhibition of Microsomal Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds. nih.gov The 1,3-benzodioxole ring is a well-known inhibitor of CYP enzymes, a property that can lead to significant drug-drug interactions.
Studies on various 1,3-benzodioxole derivatives have demonstrated their ability to inhibit different CYP isozymes. For instance, research on 5-t-butyl-1,3-benzodioxole (t-BBD), 5-n-butyl-1,3-benzodioxole (n-BBD), and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD) in mice revealed differential effects on CYP1A1, CYP1A2, and CYP2B10. nih.gov While none of these compounds detectably induced CYP1A1, all three increased the levels of CYP1A2 protein and mRNA. nih.gov Furthermore, t-BBD also induced the protein and mRNA for CYP2B10. nih.gov In vitro enzyme inhibition assays showed that n-BBD was a more potent inhibitor of ethoxyresorufin O-deethylation (EROD) and acetanilide (B955) hydroxylation (Acet-OH) activities compared to o-BBD or t-BBD. nih.gov
The antimalarial drug candidate OZ439, which contains a spiroadamantane 1,3-benzodioxole moiety, has been shown to be metabolized by CYP3A4 and to inhibit this enzyme through both direct and mechanism-based inhibition. nih.gov
Thioredoxin System Inhibition and Oxidative Stress Induction
The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is a major antioxidant system that protects cells from oxidative stress. nih.gov Inhibition of this system can lead to an increase in intracellular reactive oxygen species (ROS) and induce oxidative stress.
While direct evidence for 1,3-Benzodioxole, 5-(2-chloroethyl)- inhibiting the thioredoxin system is not prominent in the searched literature, studies on related cellular processes provide context. For example, the suppression of thioredoxin reductase 3 (Txnrd3) has been shown to promote colitis and carcinogenesis by activating pyroptosis and necrosis, processes linked to oxidative stress. nih.gov Overexpression of Txnrd3, in contrast, can induce oxidative stress and subsequent cell death in colon cancer cells. nih.gov These findings highlight the critical role of the thioredoxin system in cellular homeostasis and disease, suggesting that compounds capable of modulating this system could have significant biological effects.
Lactate Dehydrogenase (LDH) Inhibition in Cancer Biology
Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a critical enzyme in cancer cell metabolism. Many cancer cells exhibit a phenomenon known as the Warburg effect, where they favor aerobic glycolysis to produce ATP, leading to high levels of lactic acid catalyzed by LDH. This metabolic adaptation is crucial for tumor initiation and progression, making LDH a viable target for cancer therapy.
Research into 1,3-benzodioxole derivatives has identified potential small molecule inhibitors of LDHA. In one study, newly synthesized analogs containing two aromatic rings and a trifluoromethyl (-CF3) moiety were evaluated for their inhibitory action. Two compounds demonstrated selective inhibition of LDHA, highlighting the potential of the 1,3-benzodioxole scaffold in developing new anticancer agents that target cellular metabolism. Furthermore, one of these compounds also exhibited significant cytotoxicity in several cancer cell lines, particularly in human pancreatic cancer (PANC-1) cells.
Table 1: LDHA Inhibitory Activity of 1,3-Benzodioxole Derivatives
| Compound | IC₅₀ (µM) for LDHA Inhibition | Notes |
|---|---|---|
| Compound 2 | 13.63 | Selective for LDHA |
5α-Reductase Inhibition
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target in the management of androgen-dependent conditions. While various chemical scaffolds are investigated for 5α-reductase inhibition, research has highlighted the potential of certain herbal extracts containing 1,3-benzodioxole derivatives. For instance, Asiasari radix, the root and/or rhizome of Asiasarum heterotropoides, contains constituents such as Safrole (a 1,3-benzodioxole derivative) and has been noted in the context of hair growth, a field where 5α-reductase inhibitors are prominent. researchgate.net However, comprehensive studies detailing the direct inhibitory activity and structure-activity relationships of a broad series of synthetic 1,3-benzodioxole analogs specifically against 5α-reductase are not widely documented in the current literature.
Immunomodulatory Properties
The ability to modulate the immune system is a critical therapeutic action for a range of diseases. Marine-derived actinomycetes, known sources of biologically active secondary metabolites, have been found to produce compounds with immunosuppressive activities. researchgate.net Research into these natural sources has led to the isolation of novel 1,3-benzodioxole derivatives. researchgate.net While the broader class of compounds from which these are isolated is known for immunomodulatory effects, specific investigations detailing the direct immunomodulatory properties of 1,3-benzodioxole analogs are still an emerging area of research. The potential for these compounds to influence immune responses, either through suppression or stimulation, remains a field for future exploration.
Investigation of Other Reported Biological Activities
The 1,3-benzodioxole moiety is a versatile pharmacophore, and its derivatives have been reported to possess a wide spectrum of biological activities beyond those previously mentioned.
Anticancer and Cytotoxic Activity: Derivatives of 1,3-benzodioxole have shown significant potential as anticancer agents through various mechanisms. researchgate.netnih.gov Some analogs function as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. nih.gov For example, a series of benzodioxole acetic acid derivatives were evaluated for their inhibition of COX-1 and COX-2, with some compounds showing potent activity and selectivity. nih.gov Other research has identified a specific analog, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, which exhibited significant growth inhibitory activity against 52 different human tumor cell lines. nih.govresearchgate.net Further studies have demonstrated that certain carboxamide-containing benzodioxole compounds possess cytotoxic activity against liver (Hep3B), cervical (HeLa), and colorectal (Caco-2) cancer cell lines. najah.edu
Table 2: COX Inhibitory and Cytotoxic Activity of Selected 1,3-Benzodioxole Analogs nih.gov
| Compound | Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|---|
| 4f | COX-1 | 0.725 | - | - |
| 3b | COX-1 | 1.12 | - | 0.862 |
| COX-2 | 1.3 | - | ||
| 4d | COX-1/COX-2 | - | - | 1.809 |
| 3e | HeLa Cells | - | 219 | - |
Antimicrobial and Antiparasitic Activity: The 1,3-benzodioxole framework is present in compounds that exhibit a broad range of antimicrobial activities. researchgate.net These include antibacterial action against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. researchgate.netresearchgate.net For instance, a novel 1,3-benzodioxole derivative isolated from a marine-derived Streptomyces species showed antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus. researchgate.net Beyond bacteria and fungi, various analogs have been reported to possess antimalarial, antiviral, anti-HIV, and leishmanicidal activities, underscoring the scaffold's versatility in combating infectious diseases. researchgate.net
Enzyme Inhibition: In addition to the enzymes discussed previously, 1,3-benzodioxole derivatives have been identified as inhibitors of other key biological enzymes. For example, organic arsenicals conjugated with a 1,3-benzodioxole ring have been synthesized and shown to be strong inhibitors of the thioredoxin (Trx) system, which is often upregulated in cancer cells and contributes to drug resistance. mdpi.com
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Biological Potency and Selectivity
The biological potency and selectivity of 1,3-benzodioxole (B145889) derivatives are intricately linked to the nature and position of substituents on the aromatic ring and any appended side chains. Research has shown that even minor structural modifications can lead to significant changes in pharmacological activity.
For instance, in a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, substitutions on an associated phenyl ring were found to be crucial for potency and selectivity as antagonists of P2X4 and P2X7 receptors. nih.gov Specifically, the compound 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] researchgate.netresearchgate.netdioxole-5-carboxamide) demonstrated significant inhibitory potential and selectivity for the h-P2X4 receptor, while 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] researchgate.netresearchgate.netdioxole-5-carboxamide) was a potent and selective antagonist for the h-P2X7 receptor. nih.gov This highlights how modifications to a distal part of the molecule can fine-tune its interaction with specific receptor subtypes.
In the context of anticancer agents, the substitution pattern on the 1,3-benzodioxole ring system is a key determinant of cytotoxicity. Studies on podophyllotoxin (B1678966) analogues have revealed that replacing the methylenedioxy group with methoxy (B1213986)/hydroxy groups can dramatically reduce antitumor activity. nih.gov Furthermore, the nature of the substituent at the C-5 position is critical; for example, a short aldehyde chain at this position was found to diminish the cytotoxic effects of one derivative. nih.gov
The development of dual-specific c-Src/Abl kinase inhibitors has also benefited from SAR studies of 1,3-benzodioxole derivatives. A subseries of C-5-substituted anilinoquinazolines demonstrated high affinity and specificity for the tyrosine kinase domains of these enzymes. nih.gov The compound AZD0530, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, emerged as a potent inhibitor with excellent pharmacokinetic properties. nih.gov This example underscores the importance of substitution on the benzodioxole ring for achieving desired inhibitory profiles.
The following table summarizes the structure-activity relationships of selected 1,3-benzodioxole derivatives.
| Compound/Derivative | Structural Modification | Biological Target/Activity | Key Finding |
| 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] researchgate.netresearchgate.netdioxole-5-carboxamide) | 2-bromo-4-isopropylphenylcarbamothioyl group | h-P2X4 receptor antagonist | High potency and selectivity for P2X4R. nih.gov |
| 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] researchgate.netresearchgate.netdioxole-5-carboxamide) | Quinolin-8-ylcarbamothioyl group | h-P2X7 receptor antagonist | Potent and selective for P2X7R. nih.gov |
| Podophyllotoxin Analogues | Replacement of methylenedioxy with methoxy/hydroxy groups | Antitumor activity | Reduced antitumor activity. nih.gov |
| AZD0530 | 5-chloro substitution on the benzodioxole ring | c-Src/Abl kinase inhibitor | High affinity and specificity. nih.gov |
Role of the Chloroethyl Group in Receptor Binding and Enzyme Inhibition
While direct studies on 1,3-benzodioxole, 5-(2-chloroethyl)- are scarce, the role of the chloroethyl group can be inferred from research on related halogenated compounds and the general principles of medicinal chemistry. The chloroethyl group is an alkylating agent and its presence can lead to covalent interactions with nucleophilic residues in receptor binding pockets or enzyme active sites. This can result in irreversible inhibition, which can be advantageous for prolonging the duration of action.
In the broader context of drug design, a chloroethyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:
Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Steric Effects: The size and shape of the chloroethyl group can influence how the molecule fits into a binding site, potentially enhancing selectivity for a particular receptor or enzyme isoform.
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the benzodioxole ring system, which may affect non-covalent interactions such as pi-stacking and hydrogen bonding.
For example, in the development of selective inhibitors for cyclooxygenase (COX) enzymes, halogenated benzodioxole derivatives have been investigated. nih.gov Although this study did not specifically include a chloroethyl group, it was found that ortho-halogenated compounds exhibited better activity than their meta-halogenated counterparts. nih.gov This was attributed to the ortho-halogen causing the second aromatic ring to be non-coplanar with the first, a conformation considered ideal for COX inhibitory activity. nih.gov This suggests that the position of a halogen, and by extension a chloroethyl group, is critical for defining the three-dimensional structure of the molecule and its subsequent biological activity.
Influence of the Benzodioxole Moiety on Pharmacological Profiles
The methylenedioxy bridge of the benzodioxole ring imparts a constrained conformation that can be favorable for binding to specific receptors. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, contributing to the binding affinity. nih.gov It has been reported that the incorporation of a methylenedioxy moiety can enhance the biological activity of various compounds. researchgate.net
The benzodioxole ring is a key component in a wide range of therapeutic agents, including:
Anticancer Agents: The 1,3-benzodioxole system is an integral part of many natural and synthetic compounds with antitumor properties. nih.gov For instance, the clinical antitumor agents etoposide (B1684455) and teniposide (B1684490) contain a methylenedioxy unit in their structures. nih.gov
Antimicrobial and Antiviral Agents: Numerous substituted benzodioxole systems have demonstrated significant antimicrobial, anti-HIV, and antiviral activities. researchgate.net
Central Nervous System (CNS) Active Agents: The psychoactive effects of certain compounds are attributed to the presence of the 1,3-benzodioxole ring. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been shown to have novel psychoactive effects. nih.gov
The importance of the benzodioxole moiety is further highlighted in studies comparing its effects to related structures. For example, in the context of G-quadruplex DNA binding, the presence of a dioxolo moiety in coptisine (B600270) and sanguinarine, as opposed to two methoxy groups in berberine (B55584) and chelerythrine, was found to improve their interaction with the human telomeric G-quadruplex sequence. nih.gov
Ligand-Receptor Interaction Analysis
Understanding the specific interactions between 1,3-benzodioxole derivatives and their biological targets is crucial for rational drug design. Various experimental and computational techniques are employed to elucidate these interactions at a molecular level.
Molecular docking studies have been used to predict the binding modes of 1,3-benzodioxole derivatives with their receptors. For instance, in the study of P2X receptor antagonists, molecular docking of the most potent compounds into a homology model of the h-P2X7 receptor was performed to understand the basis of their activity. nih.gov
In another example, the interaction of phenethylamine (B48288) derivatives with the α2A-adrenoceptor was investigated through a combination of site-directed mutagenesis and radioligand binding assays. nih.gov These studies revealed that specific serine residues within the transmembrane domains of the receptor interact with the hydroxyl groups of the catecholamine ligands. nih.gov While not directly involving a benzodioxole, this research provides a framework for how specific functional groups on a ligand interact with amino acid residues in a receptor binding pocket.
X-ray crystallography provides definitive evidence of ligand-receptor interactions. In the study of the natural alkaloid coptisine binding to G-quadruplex DNA, X-ray diffraction analysis confirmed the involvement of the benzodioxolo groups in the interaction through π-π stacking, O-π, and CH-O interactions. nih.gov
These analyses collectively indicate that the benzodioxole ring and its substituents can engage in a variety of non-covalent interactions, including:
Hydrogen Bonding: The oxygen atoms of the benzodioxole ring can act as hydrogen bond acceptors.
π-π Stacking: The aromatic nature of the benzodioxole ring allows for stacking interactions with aromatic amino acid residues in the receptor binding site or with DNA bases.
Hydrophobic Interactions: Substituents on the benzodioxole ring can engage in hydrophobic interactions, contributing to binding affinity.
Development of Pharmacophore Models
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com For 1,3-benzodioxole derivatives, pharmacophore models can be developed based on a set of known active compounds to guide the design of new, more potent and selective molecules.
A pharmacophore model typically includes features such as:
Hydrogen bond donors and acceptors
Positive and negative ionizable groups
Hydrophobic regions
Aromatic rings
The development of pharmacophore models for auxin receptor agonists provides a relevant example. researchgate.net Starting from a database of chemicals, a multi-step screening process that included pharmacophore modeling was used to identify potent lead compounds. This led to the design and synthesis of a series of N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio)acetamides, with some compounds exhibiting excellent root growth-promoting activity. researchgate.net
The general workflow for developing a ligand-based pharmacophore model involves:
Selection of a Training Set: A diverse set of molecules with known biological activity against the target of interest is chosen.
Conformational Analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations.
Pharmacophore Feature Identification: The pharmacophoric features common to the active molecules are identified.
Pharmacophore Model Generation and Validation: A 3D arrangement of these features is generated and then validated by its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new potential hits with the desired biological activity. This approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.
Metabolism and Biotransformation of 1,3 Benzodioxole, 5 2 Chloroethyl and Its Analogs
In Vitro Metabolic Pathways
In vitro studies using liver microsomes and hepatocytes from various species have been instrumental in elucidating the primary metabolic routes for benzodioxole derivatives. These pathways primarily involve Phase I oxidation reactions catalyzed by cytochrome P450 enzymes and Phase II conjugation reactions.
The cytochrome P450 (P450) superfamily of enzymes is the principal catalyst for the oxidative metabolism of 1,3-benzodioxole (B145889) derivatives. nih.gov These enzymes target both the methylenedioxy bridge of the benzodioxole ring and the aliphatic side chain.
The most characteristic metabolic reaction of the 1,3-benzodioxole ring is the P450-mediated oxidation of the methylene (B1212753) carbon. This process is believed to form an unstable 2-hydroxy derivative that can lead to the cleavage of the dioxole ring. nih.gov This cleavage results in the formation of a catechol metabolite, which can be subsequently oxidized to a reactive and potentially toxic o-quinone. nih.gov Another key pathway involves the formation of a carbene intermediate, which is central to the well-known ability of these compounds to inhibit P450 enzymes.
Furthermore, the side chain is also a target for P450-catalyzed oxidation. For the closely related analog safrole, which possesses a propenyl side chain, P450 enzymes (specifically CYP2A6 in humans) catalyze hydroxylation to form 1'-hydroxy-safrole, a proximate carcinogen. By analogy, the 2-chloroethyl side chain of 1,3-Benzodioxole, 5-(2-chloroethyl)- is a plausible site for hydroxylation. P450 enzymes such as CYP3A4 and members of the CYP1A and CYP2C families have been implicated in the metabolism of various compounds featuring a benzodioxole moiety. nih.gov
Table 1: Cytochrome P450-Mediated Reactions in Benzodioxole Analogs
| Reaction Type | Enzymatic Catalyst (Example Isozymes) | Metabolite/Intermediate | Biological Implication |
|---|---|---|---|
| Methylene Bridge Oxidation | CYP1A2, CYP2A6, CYP3A4 | Carbene Intermediate, Catechol, o-Quinone | Enzyme Inhibition, Metabolic Activation, Potential Cytotoxicity |
Following Phase I oxidative metabolism, or in some cases acting directly on the parent compound, Phase II conjugation reactions serve to increase water solubility and facilitate excretion. The primary conjugation pathway relevant to 1,3-Benzodioxole, 5-(2-chloroethyl)- is the reaction with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).
The 2-chloroethyl side chain presents a classic electrophilic site for GST-mediated detoxification. The chlorine atom is a good leaving group, allowing for nucleophilic attack by the thiol group of glutathione. This SN2 reaction displaces the chloride ion and forms a glutathione S-conjugate. This conjugate can then enter the mercapturic acid pathway, undergoing sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to be ultimately excreted in the urine as a mercapturic acid.
It is also possible for reactive metabolites generated by P450s, such as an epoxide formed on the side chain or the o-quinone from the ring, to be conjugated with glutathione. While typically a detoxification process, glutathione conjugation can, in some instances, lead to bioactivation.
In Vivo Metabolic Fate and Metabolite Identification
Following administration, the compound would likely be absorbed and distributed to various tissues, with the liver being the primary site of metabolism. The in vivo biotransformation would be a combination of the P450 and GST-mediated pathways described above.
The major metabolites expected to be found in plasma and urine would include:
The glutathione conjugate of the parent compound and its mercapturic acid derivative.
Catechol resulting from the cleavage of the benzodioxole ring, likely further conjugated with glucuronic acid or sulfate.
Hydroxylated derivatives of the side chain, also likely conjugated for excretion.
The well-studied in vivo fate of safrole provides a strong parallel. Safrole is metabolized in rodents to 1'-hydroxy-safrole, which is then sulfated by sulfotransferases to form 1'-sulfooxy-safrole, an ultimate carcinogen that readily forms DNA adducts. This highlights that side-chain metabolism can be a critical in vivo event leading to significant biological consequences.
Impact of Metabolic Activation on Biological Outcomes
Metabolic activation is a process where a relatively inert parent compound is converted into a reactive metabolite that can interact with cellular macromolecules, leading to various biological effects, including toxicity. nih.gov Several derivatives of 1,3-benzodioxole are known to possess cytotoxic activity against various tumor cell lines. nih.gov
The primary route of metabolic activation for the benzodioxole moiety is its P450-mediated conversion to a catechol and subsequently to a highly reactive o-quinone. nih.gov These quinones are strong electrophiles that can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular damage and cytotoxicity.
Furthermore, the metabolic activation of the side chain is a significant concern. The metabolite of an analog, safrole oxide, has been shown to inhibit angiogenesis by inducing apoptosis. The formation of the ultimate carcinogen 1'-sulfooxy-safrole from safrole demonstrates a clear link between metabolic activation and genotoxicity. Therefore, the metabolic activation of 1,3-Benzodioxole, 5-(2-chloroethyl)-, potentially through the formation of an epoxide on the ethyl side chain or the aforementioned o-quinone, could result in cytotoxic or genotoxic outcomes.
Enzyme Induction and Inhibition Effects on Drug Metabolism
Derivatives of 1,3-benzodioxole are famously known for their ability to act as potent inhibitors of cytochrome P450 enzymes, a property that led to their use as synergists for pyrethrum insecticides. This inhibition is typically mechanism-based. The P450-catalyzed oxidation of the methylenedioxy bridge generates a carbene intermediate that binds irreversibly to the heme iron of the enzyme, thereby inactivating it. This can significantly slow the metabolism of other drugs that are substrates for the inhibited P450 isozyme, leading to potential drug-drug interactions and increased toxicity of co-administered medications.
In addition to inhibition, some benzodioxole compounds have been shown to induce P450 enzymes. Studies on analogs such as 5-t-butyl-1,3-benzodioxole demonstrated induction of CYP1A2 and CYP2B10 protein and mRNA levels in mouse liver. The same study also showed that different analogs could selectively inhibit different P450 activities in vitro. This dual activity of inhibition and induction complicates their effects on drug metabolism. Chronic exposure to a compound like 1,3-Benzodioxole, 5-(2-chloroethyl)- could therefore alter the metabolic landscape of the liver, affecting the disposition of other xenobiotics.
Table 2: Effects of Benzodioxole Analogs on P450 Enzymes
| Compound | Effect | Target Enzyme(s) |
|---|---|---|
| 5-t-butyl-1,3-benzodioxole | Induction | CYP1A2, CYP2B10 |
| 5-n-butyl-1,3-benzodioxole | Inhibition | EROD (CYP1A) activity |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a 1,3-benzodioxole (B145889) derivative, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand within the active site of the receptor.
While no specific molecular docking studies on 1,3-Benzodioxole, 5-(2-chloroethyl)- are publicly available, extensive research has been conducted on other 1,3-benzodioxole derivatives, providing a clear indication of how such a study would be approached. These studies are crucial in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors.
For instance, molecular docking has been employed to investigate the anticancer potential of 1,3-benzodioxole derivatives. In one such study, dacarbazine-tagged 1,3-benzodioxole derivatives were docked into the colchicine (B1669291) binding site of tubulin (PDB ID: 1TUB). acs.orgtandfonline.comnih.gov The results indicated that these compounds could bind effectively, primarily through hydrogen bonds and electrostatic interactions with key amino acid residues. acs.orgtandfonline.comnih.gov Similarly, thiazolyl-pyrazoline derivatives containing a benzodioxole moiety have been docked against the HER-2 kinase domain to explore their potential as anticancer agents. nih.gov Another study focused on benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. researchgate.net
In a study on novel 1,3-benzodioxole derivatives as potential schistosomicidal agents, the structural conformation of the most active compound was analyzed to understand its promising activity. nih.gov The insights gained from these docking studies are instrumental in understanding the structure-activity relationships (SAR) of this class of compounds and in guiding the synthesis of new, more effective analogues.
| 1,3-Benzodioxole Derivative Type | Biological Target | Key Interacting Residues (Example) | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Dacarbazine-tagged derivatives | Tubulin (colchicine binding site) | Pro162B, Met166B, Thr198B | Anticancer | acs.org |
| Thiazolyl-pyrazoline derivatives | HER-2 Kinase Domain | Not specified | Anticancer | nih.gov |
| Aryl acetic acid derivatives | Cyclooxygenase (COX-1/COX-2) | Not specified | Anti-inflammatory | researchgate.net |
| Thiazolidinone derivatives | Not specified (Schistosoma mansoni) | Not specified | Schistosomicidal | nih.gov |
Homology Modeling of Relevant Biological Receptors
When the three-dimensional structure of a target receptor has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a predictive model. This technique relies on the amino acid sequence of the target protein and the experimentally determined structure of a homologous protein (the template).
For a compound like 1,3-Benzodioxole, 5-(2-chloroethyl)-, identifying its biological targets would be the first step. Subsequently, if the structures of these targets are unknown, homology modeling would be a crucial tool for enabling structure-based drug design approaches like molecular docking.
A pertinent example is the study of 1,3-benzodioxole derivatives as auxin receptor agonists. researchgate.netfrontiersin.orgnih.gov In this research, the auxin receptor TIR1's structure was known, but homology modeling could be applied if it were not, using a related protein structure as a template. The process would involve:
Identifying a suitable template protein with a high degree of sequence similarity to the target receptor.
Aligning the amino acid sequence of the target with the template.
Building the 3D model of the target based on the template's structure.
Refining and validating the model to ensure its quality and accuracy.
Once a reliable homology model of a receptor is generated, it can be used in molecular docking studies to predict how 1,3-benzodioxole derivatives, including 1,3-Benzodioxole, 5-(2-chloroethyl)-, would bind. This approach has been successfully applied to various G protein-coupled receptors (GPCRs), such as dopamine (B1211576) receptors, which are common drug targets. nih.govplos.orgescholarship.org The accuracy of the homology model is critical and is often enhanced by techniques like molecular dynamics simulations to refine the structure in a simulated physiological environment. nih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For the 1,3-benzodioxole class of compounds, QSAR studies can elucidate the key structural features that govern their biological effects. While no specific QSAR study on 1,3-Benzodioxole, 5-(2-chloroethyl)- has been reported, a study on the antilipid peroxidative activity of a series of substituted benzodioxoles provides a clear example of the methodology. nih.gov In this study, various molecular descriptors were calculated and correlated with the observed antioxidant activity.
The descriptors used in such a QSAR study can be categorized as:
Electronic: e.g., atomic charges, dipole moment.
Steric: e.g., molecular volume, surface area.
Hydrophobic: e.g., logP.
Topological: e.g., connectivity indices.
| QSAR Model Parameter | Description | Significance in Benzodioxole Activity (Example) | Reference |
|---|---|---|---|
| Mulliken Charges | Distribution of electron density over the atoms. | Charges on the carbon atoms of the dioxole ring were found to be important for antilipid peroxidative activity. | nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | The molecular dipole moment was identified as a significant descriptor in the QSAR model. | nih.gov |
| Charged Partial Surface Area | The surface area of the molecule that has a partial charge. | This descriptor was also found to be correlated with the antioxidant activity of benzodioxoles. | nih.gov |
De Novo Drug Design Approaches
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules, often within the constraints of a receptor's binding site.
The 1,3-benzodioxole scaffold can serve as a starting point or a fragment in de novo design endeavors. For a target of interest, the active site is analyzed, and new chemical moieties are added to a starting fragment (like 1,3-benzodioxole) to optimize interactions and improve binding affinity.
An example of a study that employed computer-aided drug discovery approaches is the development of 1,3-benzodioxole derivatives as auxin receptor agonists. researchgate.netfrontiersin.orgnih.gov This research involved designing a series of compounds based on a lead structure and evaluating their biological activity. While not a pure de novo design in the sense of building from single atoms, it represents a rational design approach guided by computational methods.
Modern de novo design often incorporates sophisticated techniques like genetic algorithms, fragment-based growing, or, more recently, deep learning and reinforcement learning. rsc.org These methods can explore a vast chemical space to identify novel and potent ligands. For a compound like 1,3-Benzodioxole, 5-(2-chloroethyl)-, de novo design could be used to explore modifications of the 5-(2-chloroethyl) side chain to enhance its interaction with a specific biological target.
Simulation of Reaction Mechanisms and Conformational Analysis
Computational chemistry is a powerful tool for investigating the dynamics and energetics of chemical reactions and for analyzing the conformational preferences of molecules. These studies provide fundamental insights that are often difficult to obtain through experimental means alone.
Conformational Analysis:
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable conformations (low-energy shapes) of a molecule and the energy barriers between them. For 1,3-benzodioxole, computational studies have shown that the molecule is not perfectly planar. acs.org Ab initio calculations and Natural Bond Orbital (NBO) analysis have revealed that a puckered conformation is more stable due to hyperconjugative interactions, a phenomenon related to the anomeric effect. acs.org Understanding the conformational preferences of the 1,3-benzodioxole ring system is fundamental for designing derivatives that can adopt the optimal geometry for binding to a biological target.
Simulation of Reaction Mechanisms:
Computational methods, particularly quantum mechanics (QM) and combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can be used to model the step-by-step process of a chemical reaction. numberanalytics.comrsc.org This includes identifying transition states and calculating activation energies, which helps in understanding reaction rates and pathways.
In the context of 1,3-benzodioxole derivatives, a notable example is the computational study of the metabolism of safrole (a closely related compound with an allyl side chain) by cytochrome P450 enzymes. nih.govnih.gov These studies use molecular docking and molecular dynamics simulations to understand how safrole binds to the active site of the enzyme and to investigate the mechanism of its bioactivation to a carcinogenic metabolite. nih.govnih.gov Such computational investigations are vital for predicting the metabolic fate and potential toxicity of new drug candidates containing the 1,3-benzodioxole scaffold. For 1,3-Benzodioxole, 5-(2-chloroethyl)-, similar computational studies could be performed to predict its metabolic pathways and to assess whether the chloroethyl group influences its metabolic stability and potential for forming reactive metabolites.
Advanced Applications and Future Research Directions
Role in Advanced Medicinal Chemistry Scaffold Design
The 1,3-benzodioxole (B145889) nucleus is a recognized "privileged scaffold" in medicinal chemistry, valued for its structural rigidity and ability to engage in various biological interactions. This scaffold is present in numerous natural products and synthetic drugs, where it often imparts significant pharmacological properties. buketov.edu.kz The adaptability of the 1,3-benzodioxole ring system allows for extensive chemical modification, enabling the fine-tuning of a molecule's activity. buketov.edu.kz The incorporation of this moiety into drug candidates has been shown to enhance biological activity. researchgate.net
Specifically, 1,3-Benzodioxole, 5-(2-chloroethyl)- is a valuable intermediate in the synthesis of more complex molecules. The chloroethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of diverse chemical libraries. cymitquimica.com This reactivity is crucial for developing derivatives with potential therapeutic applications. For instance, research into 1,3-benzodioxole derivatives has led to the synthesis of compounds evaluated as potential anticancer and antioxidant agents. najah.edu Furthermore, derivatives such as 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated, leading to the suggestion of a new pharmacological class of compounds termed "entactogens," which may have applications in psychotherapy. nih.gov
Potential in Material Science Applications
The applications of benzodioxole derivatives extend into the realm of material science. The aromatic nature and electronic properties of the benzodioxole framework make it a candidate for various material applications. cymitquimica.com A significant area of research is the use of these derivatives as corrosion inhibitors. researchgate.net
Quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to theoretically investigate the efficiency of 1,3-benzodioxole derivatives in preventing corrosion. researchgate.net Experimental studies have demonstrated that certain derivatives are effective at protecting metals such as copper and carbon steel from corrosion in acidic environments. researchgate.net For example, a derivative known as DAMP has shown high inhibition efficiencies of 96.6% for copper in HCl and 95.2% in H2SO4. researchgate.net Similarly, another compound, α-AP, provided maximum inhibition of 92.4% for carbon steel in HCl and 95.7% in H2SO4. researchgate.net The mechanism involves the compound adsorbing onto the metal surface, forming a protective barrier against corrosive agents.
Utility as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Derivatives of 1,3-Benzodioxole, 5-(2-chloroethyl)- are instrumental in creating such probes. The ability to synthesize a series of related compounds from this starting material allows researchers to investigate structure-activity relationships and probe the function of biological pathways.
A notable example is the development of novel auxin receptor agonists. frontiersin.org Using computer-aided drug discovery, researchers designed and synthesized a series of N-(benzo[d] najah.edunih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds. frontiersin.org One of these compounds, K-10, was found to be a potent agonist of the auxin receptor TIR1 and demonstrated a remarkable ability to promote root growth in plants. frontiersin.org These molecules serve as chemical probes to dissect the complex auxin signaling pathway, which is crucial for plant development. frontiersin.org In a different context, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been used in drug discrimination assays in rats to probe interactions with the LSD tartrate receptor, helping to characterize the pharmacological effects of this class of compounds. nih.gov
Development of Novel Analytical Methods Utilizing Benzodioxole Derivatives
The study of 1,3-benzodioxole derivatives has spurred the development of advanced analytical techniques for their characterization. A combined analytical method using the crystalline sponge (CS) method and laser desorption ionization mass spectrometry (LDI-MS) has been effectively applied to this class of compounds. nih.gov The CS method allows for the X-ray crystallographic analysis of compounds that are liquids or oils by encapsulating them within a porous crystalline network. nih.gov
Following X-ray analysis, the same crystal can be subjected to LDI-MS to visualize the encapsulated guest molecule and its fragmentation patterns without significant interference from the host material. nih.gov This dual technique is powerful for unambiguous structure determination, especially when only minute quantities (sub-picomole order) of the analyte are available. nih.gov The method also allows for the study of non-covalent interactions, such as π-π stacking, between the benzodioxole derivative and the crystalline host. nih.gov Standard techniques including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic resonance (NMR) are also routinely used to characterize newly synthesized benzodioxole derivatives. najah.edu
Emerging Therapeutic and Agrochemical Applications
The versatile 1,3-benzodioxole scaffold is the foundation for compounds with a wide range of emerging applications in both medicine and agriculture. buketov.edu.kzfrontiersin.org
In the therapeutic arena, research has highlighted the potential of benzodioxole derivatives as antifungal agents against both human and plant pathogens. buketov.edu.kzresearchgate.net The addition of different chemical groups at specific positions on the benzodioxole ring can enhance this antifungal potential. buketov.edu.kz Furthermore, various derivatives have been synthesized and evaluated for their anticancer and antioxidant properties. najah.edu The historical significance of related compounds like Safrole as an anticancer agent underscores the potential of this chemical family. researchgate.net
In agriculture, 1,3-benzodioxole derivatives have a long history as insecticide synergists, which enhance the efficacy of active pesticide ingredients. chemicalbook.com A well-known example is Piperonyl butoxide, a derivative that functions in this capacity. epa.gov More recently, research has focused on developing benzodioxole compounds as plant growth regulators. frontiersin.org A series of derivatives designed to act as auxin receptor agonists have shown excellent root growth-promoting activity, surpassing that of the commonly used agent 1-naphthylacetic acid (NAA). frontiersin.org Such compounds could be developed into novel agrochemicals to enhance crop production by promoting more robust root systems. frontiersin.org
Interdisciplinary Research Opportunities
Research centered on 1,3-Benzodioxole, 5-(2-chloroethyl)- and its derivatives is inherently interdisciplinary, bridging multiple scientific fields:
Chemistry and Biology: Synthetic chemists can design and create novel benzodioxole derivatives, which are then used by biologists and pharmacologists as chemical probes to investigate biological targets, such as plant hormone receptors or neurotransmitter systems. nih.govfrontiersin.org
Material Science and Electrochemistry: The development of new corrosion inhibitors based on the benzodioxole scaffold requires collaboration between synthetic chemists who create the molecules and material scientists who test their performance using electrochemical techniques. researchgate.net
Analytical Chemistry and Crystallography: The creation of novel analytical methods, such as the combined crystalline sponge and LDI-MS technique, represents a significant synergy between these fields to solve complex structural determination challenges for benzodioxole derivatives. nih.gov
Agriculture and Molecular Biology: The discovery of benzodioxole derivatives as root growth promoters is a prime example of translational research, where fundamental knowledge of molecular docking and plant signaling pathways is applied to solve real-world agricultural challenges. frontiersin.org
Pharmacology and Environmental Science: The study of insecticide synergists involves understanding their pharmacological mechanism of action (inhibiting insect enzymes) and their application and fate in the agricultural environment. chemicalbook.com
These intersections create a rich landscape for collaborative research, driving innovation from fundamental molecular design to practical applications in medicine, materials, and agriculture.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for introducing a 2-chloroethyl substituent to the 1,3-benzodioxole core?
- Methodological Answer : The 2-chloroethyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, alkylation of 1,3-benzodioxole derivatives with 2-chloroethyl halides (e.g., chloroethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Alternatively, direct chlorination of pre-functionalized ethyl groups using agents like SOCl₂ or PCl₃ may be employed. Structural analogs, such as N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, have been synthesized via similar alkylation steps and characterized using X-ray crystallography . Purification often involves column chromatography or distillation, as demonstrated for related chloromethyl derivatives (e.g., 5-(chloromethyl)-1,3-benzodioxole) .
Q. How can the structural integrity of 1,3-Benzodioxole,5-(2-chloroethyl)- be confirmed experimentally?
- Methodological Answer : A combination of techniques is recommended:
- X-ray crystallography for unambiguous confirmation of molecular geometry and substituent positioning .
- NMR spectroscopy (¹H, ¹³C, and DEPT) to verify the chloroethyl group’s integration and coupling patterns.
- GC-MS or HPLC for purity assessment, referencing protocols from environmental monitoring studies of structurally similar compounds .
Q. What are the primary reactivity trends of the 2-chloroethyl group in this compound under basic or acidic conditions?
- Methodological Answer : The 2-chloroethyl group is susceptible to nucleophilic substitution (e.g., SN₂ with amines or thiols) and elimination reactions (e.g., dehydrohalogenation to form alkenes under strong bases like NaOH). Kinetic studies of analogous α,β-unsaturated systems (e.g., conjugated carboxylic acids) suggest that reaction rates depend on solvent polarity and steric effects . Control experiments under inert atmospheres (N₂/Ar) are advised to prevent oxidation of the benzodioxole ring.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the environmental stability of 1,3-Benzodioxole,5-(2-chloroethyl)-?
- Methodological Answer : Contradictions in degradation studies (e.g., half-life variations in water vs. soil) can be addressed through controlled experiments:
- Varying pH and temperature : Use buffered aqueous solutions (pH 4–9) and soil microcosms to simulate environmental conditions .
- Advanced analytics : Employ LC-QTOF-MS to identify degradation byproducts (e.g., dechlorinated or oxidized species) .
- Isotopic labeling : Introduce ¹³C or ²H labels to track degradation pathways mechanistically.
Q. What computational strategies are suitable for modeling the electronic effects of the 2-chloroethyl substituent on the benzodioxole ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electron-withdrawing effects of the chloroethyl group on the benzodioxole’s aromatic system.
- Conformational preferences of the substituent, validated against X-ray data .
- Reactivity descriptors (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for further functionalization .
Q. How can researchers optimize experimental protocols to mitigate side reactions during large-scale synthesis?
- Methodological Answer : Key strategies include:
- Stepwise temperature control : Lower reaction temperatures (0–5°C) during alkylation to reduce polyhalogenation byproducts .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize competing elimination reactions compared to DMF .
Notes on Data Sources
- Structural and analytical data were cross-referenced from peer-reviewed crystallography studies , environmental monitoring protocols , and reactivity analyses of related compounds .
- Physical property guidelines (e.g., purity, stability) were derived from analogs like 5-(chloromethyl)-1,3-benzodioxole .
- Computational methodologies align with best practices in quantum chemistry for heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
